

Sophoraflavanone H: A Flavonostilbene with Therapeutic Potential - A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B12308972

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone H is a complex polyphenol that stands at the intersection of two significant classes of natural products: flavonoids and stilbenes. Structurally, it is classified as a flavonostilbene, incorporating a flavanone moiety linked to a resveratrol-derived stilbene unit.[1][2] This unique hybrid structure contributes to its noteworthy biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. Isolated from the roots of *Sophora moorcroftiana*, **Sophoraflavanone H**, along with its analogs, is gaining attention for its potential antimicrobial and antitumor properties.[1][2] This technical guide provides a comprehensive overview of **Sophoraflavanone H**, its relationship to flavonostilbenes, available quantitative data on its biological activities, detailed experimental protocols, and insights into its potential mechanisms of action through key signaling pathways.

Introduction: The Emergence of Flavonostilbenes

Flavonoids and stilbenes are two distinct families of plant secondary metabolites renowned for their diverse and potent biological activities. Flavonoids, with their characteristic C6-C3-C6 backbone, are well-documented for their antioxidant, anti-inflammatory, and anticancer effects. Stilbenes, possessing a C6-C2-C6 skeleton, most famously represented by resveratrol, are recognized for their cardioprotective, neuroprotective, and anti-aging properties.

Flavonostilbenes are a fascinating and relatively rare class of hybrid natural products that merge the structural features of both flavonoids and stilbenes. **Sophoraflavanone H** is a prime example of this molecular amalgamation, featuring a flavanone core covalently linked to a stilbene derivative.^{[1][2]} This unique structural architecture is hypothesized to bestow upon it a synergistic or novel spectrum of biological activities, making it a compelling subject for pharmacological research.

Chemical Structure and Properties of Sophoraflavanone H

Sophoraflavanone H is a polyphenol with a hybrid-type structure that contains a 2,3-diaryl-2,3-dihydrobenzofuran moiety and a flavanone ring system.^[2] It is specifically described as a prenylflavanone bearing a resveratrol residue.^{[1][2]} The absolute configuration of **Sophoraflavanone H** has been confirmed through total synthesis and spectroscopic analysis.^[2]

Table 1: Physicochemical Properties of **Sophoraflavanone H** and Related Compounds

Compound	Molecular Formula	Molar Mass (g/mol)	Key Structural Features	Source
Sophoraflavanone H	C ₃₉ H ₃₂ O ₉	652.67	Flavanone-stilbene hybrid	Sophora moorcroftiana ^{[1][2]}
Sophoraflavanone G	C ₂₅ H ₂₈ O ₆	424.49	Prenylated flavanone	Sophora flavescens, Sophora moorcroftiana

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of **Sophoraflavanone H** are limited in publicly available literature, extensive research on the closely related and co-isolated Sophoraflavanone G provides valuable insights into its potential therapeutic effects. The

structural similarity between these compounds suggests they may share comparable biological activities.

Antimicrobial Activity

Sophoraflavanone G has demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).

Table 2: Antimicrobial Activity of Sophoraflavanone G

Bacterial Strain	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference
Methicillin-resistant <i>Staphylococcus aureus</i> (MRSA) (10 clinical isolates)	0.5 - 8	[3]
mutans streptococci (16 strains)	0.5 - 4 (Minimum Bactericidal Concentration)	[4]

Anticancer Activity

Extracts from *Sophora moorcroftiana*, the source of **Sophoraflavanone H**, have been shown to inhibit the proliferation of human cervical cancer cells.[5] Furthermore, Sophoraflavanone G exhibits significant anticancer effects against various cancer cell lines.

Table 3: Anticancer Activity of Sophoraflavanone G

Cancer Cell Line	Activity	IC50 Value (µM)	Reference
Triple-negative breast cancer (MDA-MB-231)	Induces apoptosis, suppresses migration and invasion	Data not specified	[6]
Human leukemia (HL-60)	Induces apoptosis	Data not specified	

Note: IC50 values for **Sophoraflavanone H** are not readily available in the reviewed literature. The data presented for Sophoraflavanone G is for a structurally related compound and should be interpreted as indicative of potential activity for **Sophoraflavanone H**.

Anti-inflammatory and Antioxidant Activity

Sophoraflavanone G has been shown to possess anti-inflammatory and antioxidant properties. It inhibits the production of pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages.^{[7][8]}

Table 4: Anti-inflammatory and Antioxidant Activity of Sophoraflavanone G

Activity	Assay	IC50 Value	Reference
Antioxidant	DPPH radical scavenging	5.26 µg/mL	
Anti-inflammatory	Inhibition of NO and PGE2 production in LPS-stimulated RAW 264.7 cells	Not specified	^{[7][8]}

Experimental Protocols

Isolation of Sophoraflavanone H from *Sophora moorcroftiana*

This protocol is a generalized representation based on the isolation of similar compounds from the same source.

- **Extraction:** The dried and powdered roots of *Sophora moorcroftiana* are extracted exhaustively with a suitable solvent such as methanol or ethanol at room temperature.
- **Solvent Partitioning:** The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the components based on their polarity.

- **Chromatographic Separation:** The ethyl acetate and/or chloroform fractions, which are likely to contain flavonostilbenes, are subjected to repeated column chromatography on silica gel and/or Sephadex LH-20.
- **Gradient Elution:** A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the compounds.
- **Purification:** Fractions containing compounds of interest are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure **Sophoraflavanone H**.
- **Structure Elucidation:** The structure of the isolated **Sophoraflavanone H** is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and UV-Vis spectroscopy.

Total Synthesis of Sophoraflavanone H

The total synthesis of **Sophoraflavanone H** has been successfully achieved, providing a means to produce the compound for further study and confirming its absolute stereochemistry. [2] A key step in the synthesis involves a Rh-catalyzed asymmetric C-H insertion reaction to construct the 2,3-diaryl-2,3-dihydrobenzofuran core, followed by a selective oxy-Michael reaction to form the flavanone ring.[2]

A detailed, step-by-step synthetic protocol is beyond the scope of this guide but can be found in the primary literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is adapted from studies on Sophoraflavanone G.

- **Preparation of Inoculum:** A suspension of the test bacterium (e.g., MRSA) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Serial Dilution of Compound:** **Sophoraflavanone H** is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to achieve a range

of final concentrations.

- Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.
- Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of **Sophoraflavanone H** that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on Sophoraflavanone G.

- Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of **Sophoraflavanone H** for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

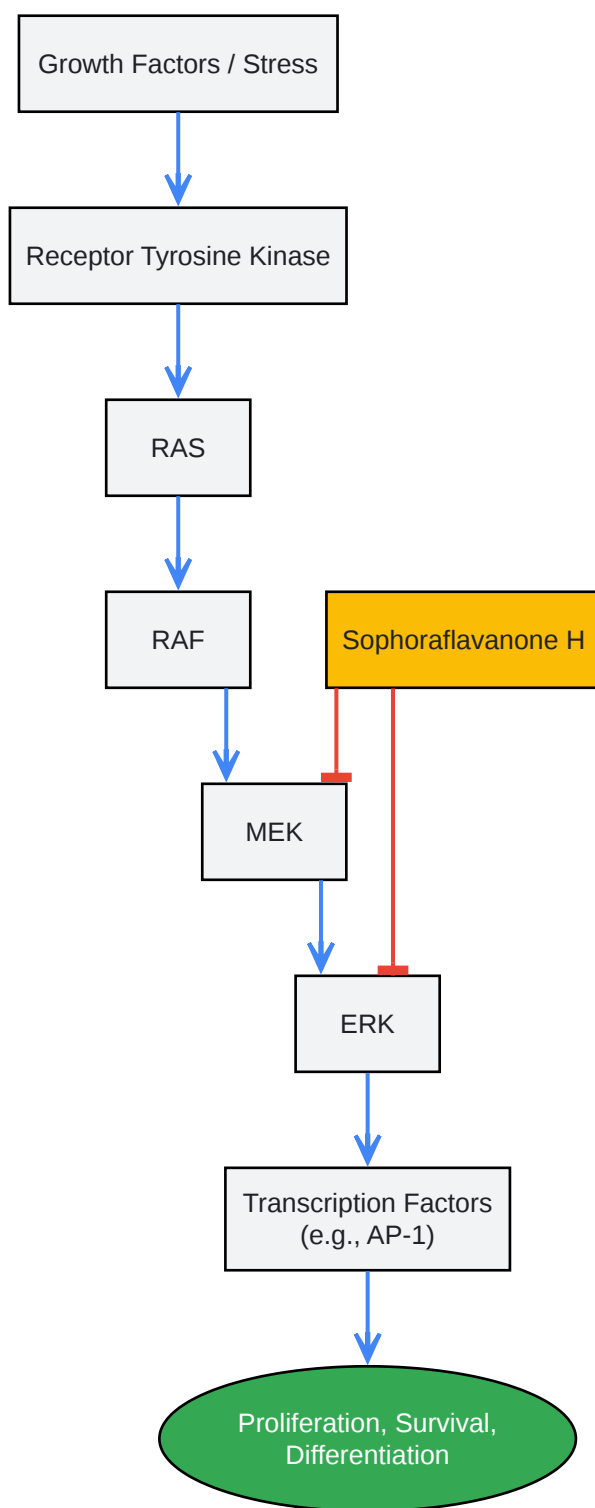
While direct studies on the signaling pathways modulated by **Sophoraflavanone H** are not yet extensively reported, the well-documented mechanisms of the structurally similar

Sophoraflavanone G provide a strong basis for hypothesizing its mode of action.

Sophoraflavanone G has been shown to exert its anti-inflammatory and anticancer effects by modulating key cellular signaling pathways, including MAPK, NF- κ B, and PI3K-AKT.[6][7][8]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Sophoraflavanone G has been shown to suppress the activation of the MAPK pathway in cancer cells, contributing to its pro-apoptotic effects.[6]

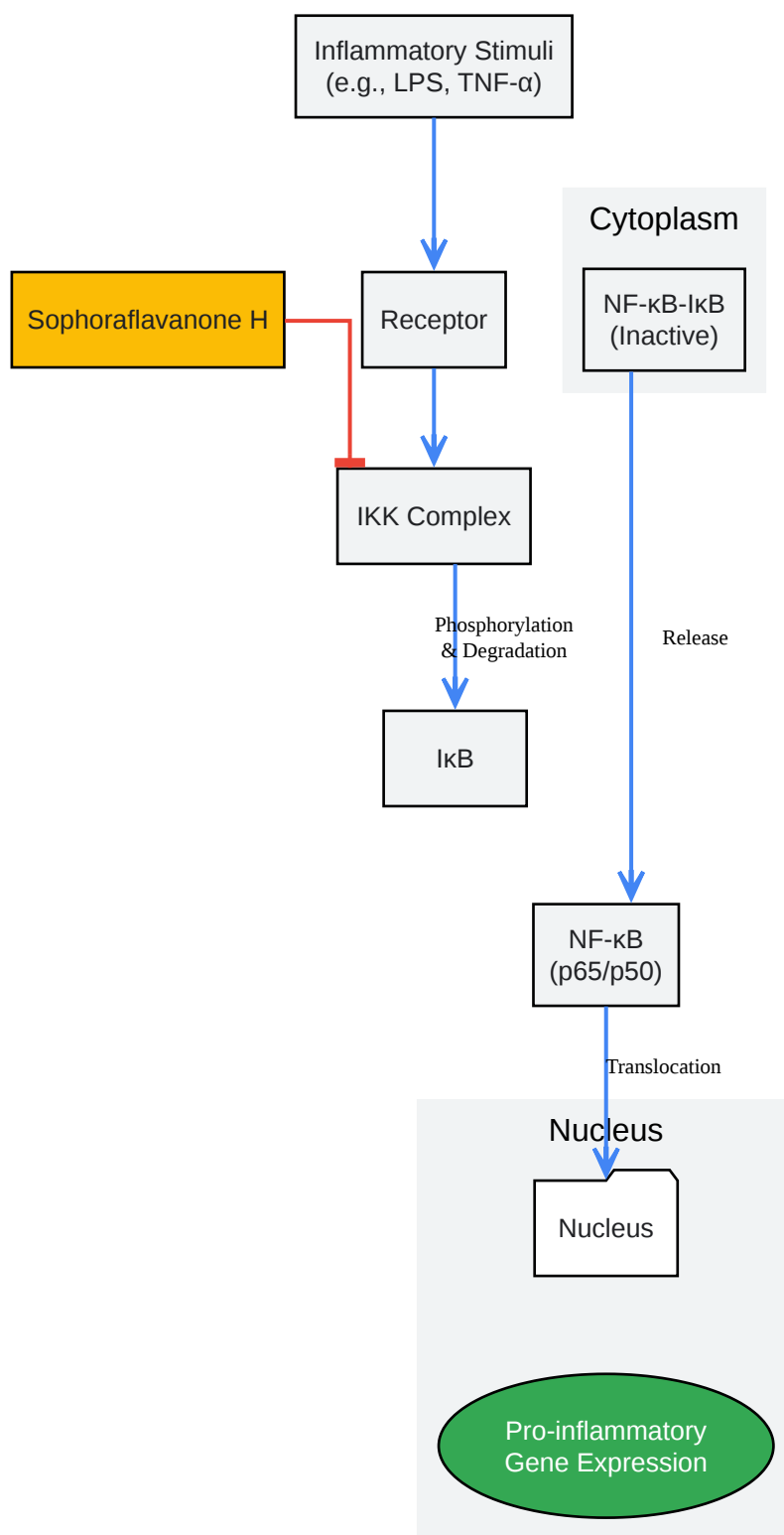


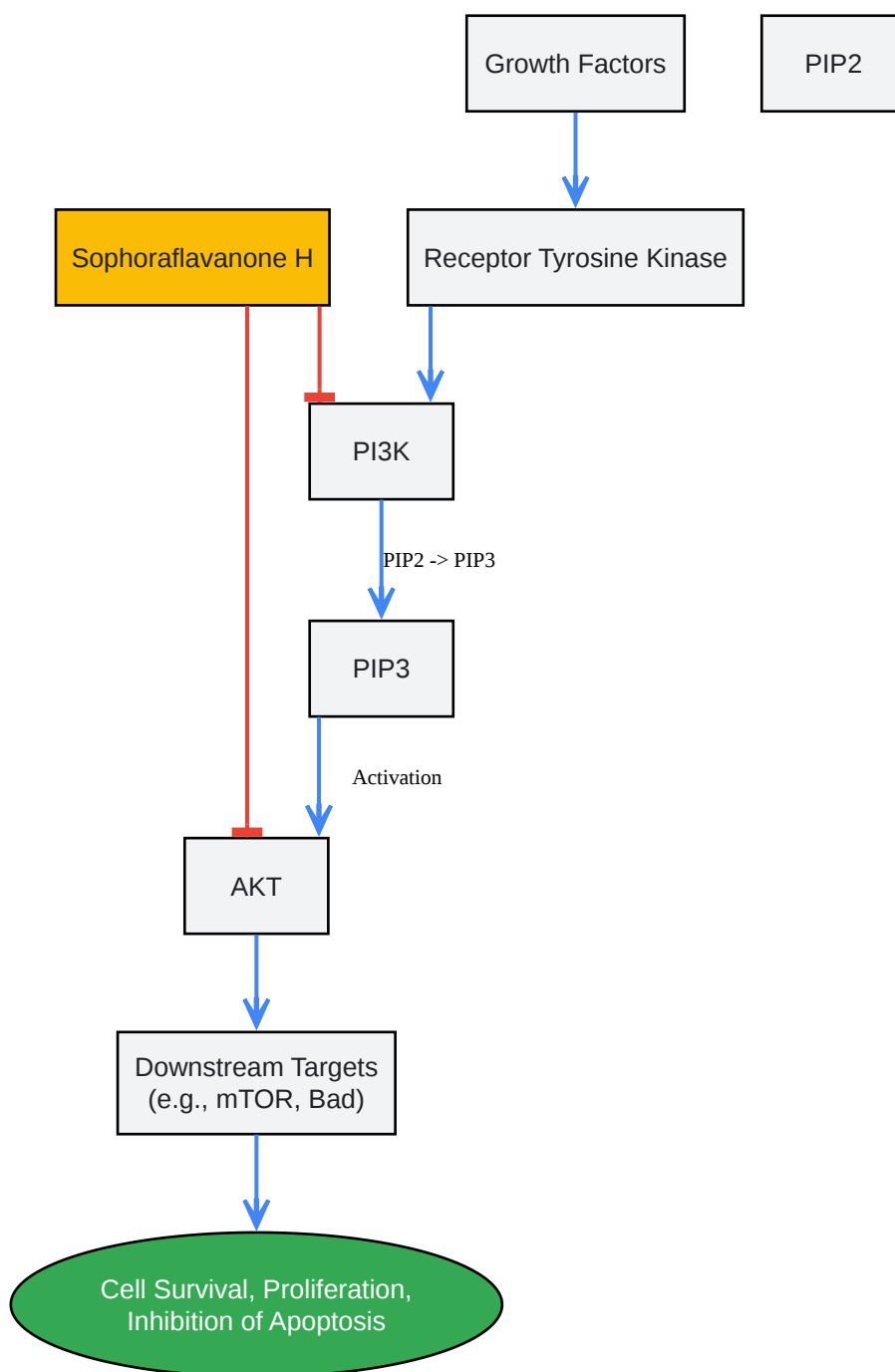
[Click to download full resolution via product page](#)

Caption: Inhibition of the MAPK signaling pathway by **Sophoraflavanone H**.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a key regulator of the inflammatory response. Sophoraflavanone G has been demonstrated to inhibit the activation of NF- κ B, thereby reducing the expression of pro-inflammatory genes.^[7]^[8]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sophoraflavanones H, I and J, Flavonostilbenes from Sophora moorcroftiana [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of sophoraflavanone G isolated from the roots of Sophora flavescens against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethanolic extract from Sophora moorcroftiana inhibit cell proliferation and alter the mechanical properties of human cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sophoraflavanone G from Sophora flavescens induces apoptosis in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sophoraflavanone G from Sophora flavescens Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model | MDPI [mdpi.com]
- To cite this document: BenchChem. [Sophoraflavanone H: A Flavonostilbene with Therapeutic Potential - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12308972#sophoraflavanone-h-and-its-relation-to-flavonostilbenes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com